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Compound of Interest

Compound Name: 5-Bromopentan-1-ol

Cat. No.: B046803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 5-
Bromopentan-1-ol (CAS No: 34626-51-2), a versatile bifunctional building block in organic

synthesis. The document presents a summary of its Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectral data, detailed experimental protocols for data acquisition, and

visualizations to illustrate key structural features and analytical workflows.

Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for 5-
Bromopentan-1-ol. This data is essential for the structural confirmation and purity assessment

of the compound.

Table 1: ¹H NMR Spectroscopic Data of 5-Bromopentan-
1-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.65 Triplet 2H H-1 (-CH₂OH)

~3.40 Triplet 2H H-5 (-CH₂Br)

~1.88 Quintet 2H H-4

~1.57 Quintet 2H H-2

~1.45 Sextet 2H H-3

Variable (broad) Singlet 1H -OH

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of 5-Bromopentan-
1-ol

Chemical Shift (δ) ppm Assignment

~62.5 C-1 (-CH₂OH)

~33.8 C-5 (-CH₂Br)

~32.4 C-2

~32.2 C-4

~24.8 C-3

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: Infrared (IR) Absorption Data for 5-
Bromopentan-1-ol
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Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch

~2940 Strong C-H stretch (asymmetric)

~2860 Strong C-H stretch (symmetric)

~1450 Medium C-H bend (scissoring)

~1050 Strong C-O stretch

~645 Medium C-Br stretch

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra of 5-
Bromopentan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-Bromopentan-1-ol (approximately 10-20 mg) is dissolved

in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 500 MHz

spectrometer. A standard pulse-acquire sequence is used with the following typical parameters:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

Spectral Width: 10-15 ppm
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, often

with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Typical parameters include:

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128-1024 (due to the low natural abundance of ¹³C)

Spectral Width: 200-240 ppm

Infrared (IR) Spectroscopy
Sample Preparation: As 5-Bromopentan-1-ol is a liquid at room temperature, a neat spectrum

is obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) salt plates to form a thin film.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first recorded and automatically

subtracted from the sample spectrum. The data is typically collected over a range of 4000 to

400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizations
¹H NMR Signal Adjacency Diagram
The following diagram illustrates the neighboring proton environments that give rise to the

observed splitting patterns in the ¹H NMR spectrum of 5-Bromopentan-1-ol.
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¹H NMR Signal Adjacency for 5-Bromopentan-1-ol
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Caption: Adjacency of proton environments in 5-Bromopentan-1-ol.

Spectroscopic Analysis Workflow
This diagram outlines the general workflow for the spectroscopic analysis of a liquid organic

compound like 5-Bromopentan-1-ol.
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General Spectroscopic Analysis Workflow

Sample Preparation

NMR Analysis IR Analysis

Data Processing & Interpretation

5-Bromopentan-1-ol (Liquid)

Dissolve in CDCl₃ with TMS Prepare thin film on salt plates

Acquire ¹H and ¹³C Spectra

Process NMR Data
(FT, Phasing, Baseline Correction)

Acquire FTIR Spectrum

Process IR Data
(Background Subtraction)

Correlate Spectra with Structure

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis of 5-Bromopentan-1-ol.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromopentan-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046803#spectroscopic-data-nmr-ir-of-5-
bromopentan-1-ol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b046803?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

